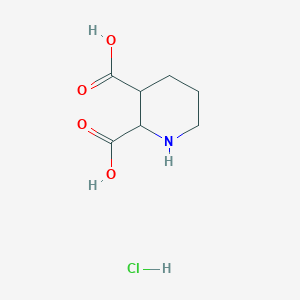

Piperidine-2,3-dicarboxylic acid hydrochloride

CAS No.:

Cat. No.: VC12933143

Molecular Formula: C7H12ClNO4

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12ClNO4 |

|---|---|

| Molecular Weight | 209.63 g/mol |

| IUPAC Name | piperidine-2,3-dicarboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H11NO4.ClH/c9-6(10)4-2-1-3-8-5(4)7(11)12;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H |

| Standard InChI Key | NXLAIDOYPHVITO-UHFFFAOYSA-N |

| SMILES | C1CC(C(NC1)C(=O)O)C(=O)O.Cl |

| Canonical SMILES | C1CC(C(NC1)C(=O)O)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Piperidine-2,3-dicarboxylic acid hydrochloride belongs to the class of piperidine dicarboxylates, with the systematic IUPAC name piperidine-2,3-dicarboxylic acid hydrochloride . The parent compound, piperidine-2,3-dicarboxylic acid (CAS 46026-75-9), exists in a cis configuration, as confirmed by its (2S,3R) stereodescriptor in PubChem records . The hydrochloride form stabilizes the free carboxylic acid groups through protonation, enhancing solubility in polar solvents. Key structural identifiers include:

-

Molecular formula: C₇H₁₁NO₄·HCl

-

SMILES: C1CC@HC(=O)O.Cl

The stereochemical integrity of the molecule is critical for its biological interactions, particularly in binding to ionotropic glutamate receptors, where the cis configuration mimics endogenous ligands .

Synthesis and Industrial Production

Historical Synthetic Routes

Early synthetic approaches for analogous dicarboxylic acid derivatives, such as pyridine-2,3-dicarboxylic acids, involved multi-step processes with low yields. For example, methods using Skraup reaction-derived quinolines required harsh nitric acid oxidation, leading to purification challenges . Similarly, routes employing α,β-unsaturated hydrazones and maleic acid derivatives suffered from costly starting materials and inefficient amino group elimination .

Modern Hydrolysis-Based Synthesis

A breakthrough method for pyridine-2,3-dicarboxylates, described in EP0274379A2, involves hydrolysis of diethoxycarbonyl intermediates under basic conditions . Although this patent focuses on pyridine analogs, the methodology is adaptable to piperidine systems:

-

Ester Hydrolysis:

Diethoxycarbonylpiperidine derivatives are refluxed in a water-toluene mixture with sodium hydroxide, yielding the dicarboxylic acid sodium salt . -

Acidification:

The sodium salt is treated with mineral acids (e.g., HCl) to precipitate the free dicarboxylic acid, which is then converted to the hydrochloride salt via HCl gas exposure .

This one-pot process achieves yields exceeding 75% under optimized conditions (40–100°C, 1–24 hours) .

Physicochemical Properties

Solubility and Stability

While exact solubility data for the hydrochloride salt are unavailable, the parent acid’s solubility trends provide insights:

| Property | Value/Description | Source |

|---|---|---|

| Water Solubility | Moderate (polar solvent preference) | Inferred |

| Melting Point | 154–156°C (decomposes) | Patent |

| Purity | ≥95% | Enamine |

The hydrochloride form exhibits enhanced stability compared to the free acid, as evidenced by its commercial availability as a solid .

Applications in Research and Industry

Pharmaceutical Intermediates

Piperidine-2,3-dicarboxylic acid derivatives serve as precursors for neuromodulators. For instance, their structural similarity to quinolinic acid positions them as potential NMDA receptor modulators . Recent studies explore their utility in synthesizing:

-

Anticonvulsants: Analogous pyridine dicarboxylates show efficacy in seizure models .

-

Herbicides: 2-(2-Imidazolin-2-yl)pyridine-3-carboxylic acid derivatives, synthesized from similar intermediates, exhibit herbicidal activity .

Challenges in Industrial Adoption

Despite promising applications, industrial adoption faces hurdles:

-

Cost of Starting Materials: Diethoxycarbonylpiperidine precursors require specialized synthesis .

-

Waste Management: Acidic hydrolysis generates mineral salt byproducts, necessitating costly disposal .

| Parameter | Recommendation | Source |

|---|---|---|

| PPE | Gloves, goggles, lab coat | Enamine |

| Storage | 2–8°C, dry environment | Enamine |

The absence of a publicly available MSDS underscores the need for caution during handling .

Future Directions

Green Chemistry Approaches

Recent patents highlight solvent-free reactions and catalytic methods to improve yield and reduce waste . For example, ammonium acetate-catalyzed cyclizations in toluene achieve 57.6% yield for related pyridine derivatives . Adapting these methods to piperidine systems could enhance scalability.

Stereoselective Synthesis

Advances in asymmetric catalysis may enable enantioselective production of the (2S,3R) isomer, which is pharmacologically relevant . Enzymatic resolution or chiral auxiliaries are potential avenues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume